molecular formula C19H16ClN3O4S2 B2745551 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 899357-62-1

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Katalognummer: B2745551
CAS-Nummer: 899357-62-1
Molekulargewicht: 449.92
InChI-Schlüssel: LBMWBEVUZHFCLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide belongs to a class of pyrimidine derivatives functionalized with sulfonyl and acetamide groups. These compounds typically feature a pyrimidine core substituted with sulfonyl or thioether groups, which are critical for modulating biological activity. The 4-chlorophenylsulfonyl moiety may enhance binding affinity to viral or inflammatory targets, while the m-tolyl acetamide group contributes to solubility and pharmacokinetic properties.

Eigenschaften

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-12-3-2-4-14(9-12)22-17(24)11-28-19-21-10-16(18(25)23-19)29(26,27)15-7-5-13(20)6-8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMWBEVUZHFCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide represents a class of thiosemicarbazones that have garnered attention for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN3O4SC_{16}H_{19}ClN_{3}O_{4}S. The structure features a pyrimidine ring substituted with a sulfonyl group, which is critical for its biological interactions. The presence of the 4-chlorophenyl and m-tolyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide moiety have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies demonstrated that these compounds can inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .

Antiviral Activity

Thiazolidinone derivatives related to this compound have been evaluated for their antiviral properties. Specific studies have reported that certain analogs can inhibit viral replication by targeting RNA polymerases, thereby interfering with the viral life cycle. For example, compounds have shown IC50 values in the low micromolar range against hepatitis C virus (HCV) NS5B polymerase .

Anticancer Potential

The anticancer activity of this compound has been explored through various assays. The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells
  • Inhibition of cell proliferation
  • Disruption of mitochondrial function

A notable study highlighted that thiosemicarbazone derivatives could induce cell death in K562 leukemia cells via apoptosis and necrosis pathways. The half-maximal effective concentration (EC50) values were found to be approximately 10 µM for these compounds .

Research Findings and Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Characterization : Researchers synthesized various thiosemicarbazone derivatives, characterizing them through techniques such as NMR and IR spectroscopy. These studies confirmed the successful incorporation of functional groups essential for biological activity .
  • Biological Evaluation : In vivo studies demonstrated significant antibacterial effects against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multi-drug resistant organisms .
  • Mechanistic Studies : Detailed investigations into the mechanisms revealed that these compounds could modulate cellular signaling pathways involved in apoptosis, enhancing their potential as anticancer agents .

Data Summary Table

Activity TypeTarget Organisms/CellsIC50/EC50 ValuesReference
AntibacterialStaphylococcus aureusNot specified
Escherichia coliNot specified
Pseudomonas aeruginosaNot specified
AntiviralHCV NS5B Polymerase31.9 - 32.2 µM
AnticancerK562 Leukemia Cells~10 µM

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds was reported around 256 µg/mL .
  • Cytotoxicity :
    • In vitro tests have demonstrated selective cytotoxic effects on cancer cell lines. Compounds with similar structures showed IC50 values in the low micromolar range, indicating potential as anticancer agents .
  • Enzyme Inhibition :
    • The sulfonamide moiety may inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases. This inhibition can disrupt normal cellular processes, leading to therapeutic effects .

Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial properties of related compounds. It established a correlation between structural features and biological activity, indicating that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .

Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited significant cytotoxicity. For example, derivatives demonstrated selective toxicity towards breast and colon cancer cells while sparing normal cells .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Key Substituents Biological Activity (IC₅₀/Inhibition) Physicochemical Properties (Melting Point, Yield) Source (Evidence ID)
Hit15 (4-isopropylphenylsulfonyl, 3-methoxyphenylacetamide) 4-Isopropylphenylsulfonyl, 3-methoxyphenylacetamide 43% viral inhibition at 10 µM ; suppressed superoxide anion generation and elastase release Not reported
Compound 2j (4-(4-chlorophenyl)-6-(phenylthio)pyrimidinyl, m-tolylacetamide) 4-Chlorophenylthio, m-tolylacetamide Not explicitly reported Mp: 150–154°C; Yield: 20%
Compound 5.6 (4-methylpyrimidinyl, 2,3-dichlorophenylacetamide) 4-Methylpyrimidinyl, 2,3-dichlorophenylacetamide Not explicitly reported Mp: 230°C; Yield: 80%
Compound 19 (4-chlorophenylpyridinyl, allylquinazolinylacetamide) 4-Chlorophenylpyridinyl, allylquinazolinylacetamide Not explicitly reported Mp: >300°C; Yield: Not reported
Compound 8a (5-cyano-4-p-tolylpyrimidinyl, pyrazolylacetamide) 5-Cyano-4-p-tolylpyrimidinyl, pyrazolylacetamide Not explicitly reported Mp: 253–255°C; Yield: 61%

Physicochemical and Spectral Properties

  • Melting Points : Sulfonyl-containing analogs (e.g., Hit15 , Compound 19 ) generally exhibit higher thermal stability (>300°C) compared to thioether derivatives (e.g., Compound 2j : 150–154°C) .
  • NMR Data :
    • Compound 2j : δ 2.34 (s, CH₃), 3.70 (s, CH₂), consistent with m-tolyl and thioacetamide groups .
    • Compound 5.6 : δ 12.50 (NH), 7.82 (Ar-H), confirming pyrimidine NH and aromatic protons .

Structure-Activity Relationships (SAR)

Sulfonyl vs. Thioether Groups :

  • Sulfonyl groups (e.g., in Hit15 ) enhance antiviral activity, likely via stronger hydrogen bonding with viral proteases .
  • Thioether substituents (e.g., Compound 2j ) may reduce potency but improve metabolic stability .

m-Tolyl acetamide balances solubility and steric effects compared to bulkier groups (e.g., 3-ethylquinazoline in Compound 19) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide?

  • Methodological Answer : The compound can be synthesized via alkylation or nucleophilic substitution reactions. For example, describes a protocol where 6-aminothiouracil reacts with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form a thioether linkage. A similar approach can be adapted by substituting the aryl group with 4-chlorophenylsulfonyl and m-tolyl acetamide moieties. Reaction optimization should include temperature control (70–80°C) and solvent selection (e.g., ethanol or DMSO) to improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H NMR (in DMSO-d₆) to confirm proton environments, e.g., aromatic protons at δ 7.2–7.8 ppm, NH groups at δ 10–12 ppm .
  • Elemental analysis (C, H, N, S) to validate stoichiometry, with tolerances ≤0.3% deviation from theoretical values .
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M+H]+) and fragmentation patterns .

Q. What experimental designs are suitable for assessing its structure-activity relationships (SAR)?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations in the sulfonyl group (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or acetamide substituents (e.g., o-tolyl vs. m-tolyl) .
  • Step 2 : Evaluate bioactivity using enzyme inhibition assays (e.g., lipoxygenase) or cytotoxicity screens (e.g., MTT assay, as in ) .
  • Step 3 : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data for this compound?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., C: 45.29% observed vs. 45.36% calculated in ) may arise from hygroscopicity or incomplete combustion. Mitigation strategies include:

  • Drying samples under vacuum (24–48 hours) before analysis.
  • Repeating combustion with oxygen-rich conditions or alternative detectors (e.g., CHNS-O analyzers).
  • Cross-validating with X-ray crystallography (as in ) for absolute structural confirmation .

Q. What strategies optimize the compound’s synthetic yield and scalability?

  • Methodological Answer :

  • Solvent optimization : Replace high-boiling solvents (e.g., DMF) with ethanol or acetone to simplify purification .
  • Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Process monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. How can computational methods complement experimental studies of this compound?

  • Methodological Answer :

  • DFT calculations : Compute HOMO-LUMO gaps (e.g., Gaussian 09) to predict reactivity sites, as demonstrated for similar acetamides in .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize analogs for synthesis .
  • MESP analysis : Map electrostatic potential surfaces to rationalize nucleophilic/electrophilic regions .

Q. What protocols assess environmental persistence or toxicity of this compound?

  • Methodological Answer :

  • Biodegradation studies : Use OECD 301B guidelines to measure degradation rates in aqueous systems (pH 7, 25°C) .
  • Ecotoxicology : Conduct Daphnia magna or algae growth inhibition tests (OECD 202/201) to determine EC₅₀ values .
  • Metabolite profiling : Identify transformation products via LC-QTOF-MS in simulated environmental conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.